(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral amino acid derivative featuring a naphthalene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the naphthalene moiety imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Formation of the Naphthalene Derivative: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired naphthalene derivative.
Amino Acid Coupling: The naphthalene derivative is then coupled with an amino acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction of the naphthalene ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler naphthalene derivative used in organic synthesis.
Naphthalene-2-sulfonic acid: Known for its applications in dye and pigment production.
Naphthalene-2-amine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is unique due to the combination of the naphthalene ring and the chiral amino acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJJEOZKOCDCT-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375847 | |
Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-01-9, 270063-39-3 | |
Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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